N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide
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Overview
Description
N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide is a chemical compound that features aziridine groups, which are three-membered nitrogen-containing rings Aziridines are known for their high reactivity due to the ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-(aziridin-1-yl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The aziridine groups are introduced through the reaction of ethyleneimine with suitable precursors .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide undergoes several types of chemical reactions, including:
Ring-opening reactions: Due to the strain in the aziridine rings, they are prone to nucleophilic attack, leading to ring-opening reactions.
Substitution reactions: The aziridine rings can undergo substitution reactions where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the aziridine rings .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can lead to the formation of substituted amides, while reaction with thiols can produce thioethers.
Scientific Research Applications
N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide involves the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with various biomolecules. This reactivity is harnessed in applications such as drug delivery, where the compound can be used to modify drug molecules or target specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Aziridineethanol: This compound also contains an aziridine ring and is used in similar applications, such as polymer synthesis and biomolecule modification.
Aziridine-1-carbaldehyde oxime derivatives: These compounds are known for their cytotoxic activity and potential use as anticancer agents.
Uniqueness
This dual functionality allows for more complex chemical modifications and a broader range of applications compared to similar compounds with only one aziridine group .
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
N',N'-bis[2-(aziridin-1-yl)ethyl]oxamide |
InChI |
InChI=1S/C10H18N4O2/c11-9(15)10(16)14(7-5-12-1-2-12)8-6-13-3-4-13/h1-8H2,(H2,11,15) |
InChI Key |
JYAXTCFKVDTNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCN(CCN2CC2)C(=O)C(=O)N |
Origin of Product |
United States |
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